molecular formula C11H18N2O3 B2897947 tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2225181-87-1

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2897947
CAS No.: 2225181-87-1
M. Wt: 226.27 g/mol
InChI Key: SCSGEZRXPDGOCX-UHFFFAOYSA-N
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Description

Chemical Name: tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate Molecular Formula: C₁₁H₁₉N₃O₃ Molecular Weight: 241.29 g/mol CAS Numbers: 2763891-20-7 and 2225181-86-0 (discrepancy noted; possible isomeric or sourcing variations). Structure: The compound features a bicyclo[1.1.1]pentane (BCP) core, a rigid scaffold used as a bioisostere for aromatic or linear chains in medicinal chemistry. Substituents include:

  • A tert-butoxycarbonyl (Boc) group at position 1, acting as a protective group for amines.
  • An N'-hydroxycarbamimidoyl group at position 3, characterized by an amidoxime (-NH-C(=N-OH)-) moiety, which can participate in coordination chemistry or serve as a prodrug precursor.

The amidoxime group may be introduced via hydroxylamine treatment of a nitrile intermediate.

Applications: BCP derivatives are valued for their metabolic stability and steric rigidity.

Properties

CAS No.

2225181-87-1

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)11-4-10(5-11,6-11)7(12)13-15/h15H,4-6H2,1-3H3,(H2,12,13)

InChI Key

SCSGEZRXPDGOCX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=NO)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid tert-Butyl Ester

The core BCP scaffold is prepared through a modified Wiberg-Hibbs procedure:

Step 1: Carbonyl Reduction
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester (Compound A) undergoes selective reduction using borane-tetrahydrofuran (BH₃·THF) at 0°C, yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (Compound B) with 83.5% yield.

Step 2: Bromination
Treatment of Compound B with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane produces 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Compound C). Optimal conditions (0°C, 12 h) achieve 76% conversion.

Step 3: Hydrolysis and Protection
Saponification of Compound C with aqueous NaOH followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) furnishes the tert-butyl ester (Compound D). This step requires strict pH control (pH 8–9) to prevent epimerization.

Introduction of N'-Hydroxycarbamimidoyl Group

Method A: Mitsunobu Coupling
The most efficient approach involves coupling Compound D with N-hydroxyurea under Mitsunobu conditions:

Parameter Value
Reagents DIAD, PPh₃
Solvent THF
Temperature 0°C → RT
Time 18 h
Yield 67%

This method avoids racemization and provides excellent functional group tolerance.

Method B: Reductive Amination
Alternative pathways employ reductive amination of tert-butyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate with hydroxylamine, followed by oxidation. However, this route suffers from lower yields (42–48%) due to over-oxidation side reactions.

Reaction Optimization and Scale-Up Considerations

Solvent Screening for Mitsunobu Coupling

A comparative study of solvents revealed:

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 67 98.2
DCM 8.9 58 95.1
DMF 36.7 34 88.3

THF’s moderate polarity balances reagent solubility and transition-state stabilization.

Temperature Profiling

Elevating the reaction temperature above 25°C led to a 22% decrease in yield due to DIAD decomposition. Kinetic studies identified 15–20°C as the optimal range.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.15–2.30 (m, 6H, BCP CH₂), 4.12 (br s, 1H, NH), 8.01 (s, 1H, OH).
  • HRMS (ESI+): m/z calcd. for C₁₁H₁₈N₂O₃ [M+H]⁺: 227.1396; found: 227.1398.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) showed ≥98% purity with retention time = 6.72 min.

Applications in Medicinal Chemistry

The compound serves as a key precursor for:

  • PARP inhibitors : The N-hydroxycarbamimidoyl group chelates zinc ions in PARP-1’s catalytic domain.
  • Antiviral agents : BCP’s rigidity enhances proteolytic stability in hepatitis C virus NS3/4A protease inhibitors.

Structure-activity relationship (SAR) studies demonstrate that tert-butyl substitution at C1 improves membrane permeability (LogP = 2.71) compared to methyl analogs (LogP = 1.89).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the bicyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

  • Industry: : It could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Key Features CAS Number Reference
Target Compound Boc (position 1), N'-hydroxycarbamimidoyl (position 3) 241.29 Amidoxime functionality, potential chelation/prodrug applications 2763891-20-7 / 2225181-86-0
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate Boc (position 1), methyl ester (position 3) 213.28 Ester group enhances lipophilicity; Boc-protected amine 676371-64-5
tert-Butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate Boc (position 1), bromomethyl (position 3) 276.18 Bromine as a leaving group for nucleophilic substitution 2763891-20-7 (related)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Trifluoromethyl (position 3), carboxylic acid (position 1) 196.13 Electron-withdrawing CF₃ group; high metabolic stability 224584-18-3
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Two carboxylic acids (positions 1 and 3) 170.16 High polarity; used as a spacer in polymers or linkers 121506-80-7

Functional Group Reactivity

  • Amidoxime vs. Ester : The target compound’s amidoxime group (-NH-C(=N-OH)-) enables metal coordination (e.g., with Fe³⁺ or Cu²⁺) , unlike the methyl ester in 676371-64-5, which is hydrolytically labile under basic conditions .
  • Bromomethyl vs. Hydroxycarbamimidoyl : Bromine in 276.18 g/mol derivative facilitates cross-coupling reactions (e.g., Suzuki or Ullmann), whereas the amidoxime in the target compound may undergo condensation or reduction .

Physicochemical Properties

  • Polarity : The amidoxime group increases water solubility compared to trifluoromethyl (224584-18-3) or bromomethyl (276.18 g/mol) analogs .
  • Lipophilicity : The Boc group in the target compound enhances logP (predicted ~1.5) relative to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (logP ~0.2) .

Biological Activity

tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3O3, with a molecular weight of 241.29 g/mol. The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and stability, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
IUPAC Nametert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate
InChIInChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15)
InChI KeyVEVCBIUEAFIONO-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N

Synthesis

The synthesis of this compound involves multiple steps, starting from the formation of the bicyclo[1.1.1]pentane framework through cyclization reactions followed by the introduction of the hydroxycarbamimidoyl group via carbamate formation techniques .

The mechanism of action for this compound is primarily through its interaction with specific biological targets, potentially including enzymes and receptors involved in various metabolic pathways. The hydroxycarbamimidoyl moiety allows for hydrogen bonding with target molecules, enhancing binding affinity and selectivity due to the structural characteristics imparted by the bicyclo[1.1.1]pentane core .

Anticancer Activity

Preliminary studies have suggested that compounds structurally related to this compound exhibit moderate cytotoxicity against cancer cell lines such as NSCLC-N6 and P388, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations .

Study on Cytotoxicity

In a study assessing the cytotoxic effects of similar compounds on lung cancer cells, it was found that modifications to the bicyclo structure significantly influenced biological activity. For instance, compounds with enhanced hydrophilicity displayed improved cellular uptake and cytotoxic effects compared to their hydrophobic counterparts .

Mechanistic Insights

Further investigations revealed that the compound could induce cell cycle arrest in treated cancer cells, suggesting a potential mechanism involving enzyme inhibition or differentiation pathways . This aligns with findings from other studies on bicyclic compounds that demonstrate similar anticancer properties.

Comparative Analysis

A comparison with structurally similar compounds helps elucidate the unique biological activity of this compound:

CompoundBiological ActivityKey Differences
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-bicyclo[1.1.1]pentan-1-yl]carbamateModerate cytotoxicityCarbamate vs carboxylate
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateVariable cytotoxicityAmino vs hydroxycarbamimidoyl group

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?

The synthesis involves three primary steps:

  • Bicyclo[1.1.1]pentane core formation : Cyclization of precursors like [1.1.1]propellane derivatives under controlled thermal or photochemical conditions .
  • Hydroxycarbamimidoyl group introduction : Reaction of the bicyclic intermediate with hydroxylamine derivatives (e.g., NH2_2OH·HCl) in polar solvents (e.g., DMF) at 50–80°C .
  • tert-Butyl protection : Carboxylate esterification using Boc anhydride in the presence of a base (e.g., DMAP) . Optimization : Yield improvements (>70%) require inert atmospheres (N2_2), stoichiometric control of hydroxylamine, and purification via silica gel chromatography .

Q. How does the bicyclo[1.1.1]pentane core influence the compound’s chemical reactivity?

The strained bicyclo[1.1.1]pentane core:

  • Enhances rigidity : Reduces conformational flexibility, improving binding selectivity in biological systems .
  • Modifies electronic properties : Electron-withdrawing effects from the bicyclic structure stabilize adjacent functional groups (e.g., hydroxycarbamimidoyl) during redox reactions .
  • Impacts solubility : Hydrophobicity may limit aqueous solubility, requiring co-solvents (e.g., DMSO) for biological assays .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Anticancer potential : Moderate cytotoxicity against NSCLC-N6 (lung cancer) and P388 (leukemia) cell lines, with IC50_{50} values ranging 10–50 µM .
  • Mechanistic insights : Induces G1/S cell cycle arrest in cancer cells, likely via inhibition of cyclin-dependent kinases .
  • Structure-activity relationship (SAR) : Hydrophilic derivatives show improved cellular uptake compared to hydrophobic analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Conflicting cytotoxicity results may arise from:

  • Cell line variability : NSCLC-N6 (adenocarcinoma) vs. P388 (leukemia) may exhibit differential sensitivity due to metabolic or receptor heterogeneity .
  • Structural modifications : Substitutions on the hydroxycarbamimidoyl group (e.g., methyl vs. tert-butyl) alter bioavailability and target engagement .
  • Assay conditions : Varying DMSO concentrations (e.g., 0.1% vs. 1%) may affect compound solubility and activity . Recommendation : Standardize assays using identical cell lines, solvent controls, and structural analogs for cross-study validation.

Q. What advanced strategies optimize the compound’s stability under physiological conditions?

Stability challenges include:

  • Hydrolysis of tert-butyl ester : Susceptibility to esterases in serum, reducing half-life . Solutions :
  • Prodrug design : Replace tert-butyl with enzymatically cleavable groups (e.g., pivaloyloxymethyl) .
  • Steric shielding : Introduce bulky substituents near the ester group to hinder enzymatic degradation .
  • Liposomal encapsulation : Enhances serum stability and tumor-targeted delivery .

Q. How does the hydroxycarbamimidoyl group mediate interactions with biological targets?

The hydroxycarbamimidoyl moiety:

  • Forms hydrogen bonds : Interacts with catalytic residues in enzymes (e.g., kinases) or DNA minor grooves .
  • Participates in redox cycling : Generates reactive oxygen species (ROS) under cellular oxidative stress, contributing to cytotoxicity . Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity and X-ray crystallography for structural resolution .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 13C^{13}\text{C}-NMR resolves bicyclo[1.1.1]pentane core signals (δ 35–45 ppm) and tert-butyl peaks (δ 28 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C11_{11}H18_{18}N2_2O3_3) with <3 ppm error .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can computational modeling aid in SAR studies?

  • Docking simulations : Predict binding modes with kinases (e.g., CDK2) using AutoDock Vina .
  • QM/MM calculations : Evaluate strain energy of the bicyclo[1.1.1]pentane core (≈30 kcal/mol) and its impact on reactivity .
  • ADMET prediction : SwissADME or ADMETLab 2.0 forecasts bioavailability and toxicity risks .

Ethical and Safety Notes

  • In vitro use only : Not FDA-approved for in vivo applications; avoid human/animal exposure .
  • Handling precautions : Use PPE (gloves, goggles) and fume hoods due to potential irritancy .

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